molecular formula C9H10N4O B13492186 2-Amino-5-(1-methyl-1h-1,2,4-triazol-5-yl)phenol

2-Amino-5-(1-methyl-1h-1,2,4-triazol-5-yl)phenol

Cat. No.: B13492186
M. Wt: 190.20 g/mol
InChI Key: JZIFIWIWLMTADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(1-methyl-1h-1,2,4-triazol-5-yl)phenol is a compound that features both an amino group and a triazole ring attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(1-methyl-1h-1,2,4-triazol-5-yl)phenol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of the triazole ring . Another method includes the use of hydrazine derivatives and diazo compounds to provide the nitrogen atoms required for the triazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(1-methyl-1h-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenol and triazole derivatives.

Scientific Research Applications

2-Amino-5-(1-methyl-1h-1,2,4-triazol-5-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(1-methyl-1h-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, the nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity . Additionally, the phenol group can form hydrogen bonds with various biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(1-methyl-1h-1,2,4-triazol-5-yl)phenol is unique due to the presence of both an amino group and a triazole ring on the phenol moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-amino-5-(2-methyl-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C9H10N4O/c1-13-9(11-5-12-13)6-2-3-7(10)8(14)4-6/h2-5,14H,10H2,1H3

InChI Key

JZIFIWIWLMTADG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2=CC(=C(C=C2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.